2-(4-chlorophenoxy)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
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Description
2-(4-chlorophenoxy)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C21H19ClN2O4S2 and its molecular weight is 462.96. The purity is usually 95%.
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Scientific Research Applications
Learning and Memory Enhancement
- A study demonstrated that a similar compound, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydroacridine-9-yl) acetamide, significantly enhanced learning and memory abilities in mice treated with scopolamine, suggesting its potential for addressing cognitive impairments. This effect was attributed to the inhibition of acetylcholinesterase (AChE) activity in the brain, without affecting butyrylcholinesterase (BuChE) activity in serum Yu Wen-guo, 2011.
Structural and Fluorescence Properties
- Research on amide-containing isoquinoline derivatives has revealed insights into their structural aspects and properties, including the formation of salts and inclusion compounds with enhanced fluorescence emission. Such studies highlight the compound's potential in materials science and as fluorescence markers A. Karmakar et al., 2007.
Antimicrobial and Anticancer Potentials
- A series of acetamide derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. Notably, certain derivatives displayed significant antimicrobial activity comparable to standard drugs and good anticancer activity, suggesting these compounds as potential leads for drug development S. Mehta et al., 2019.
Analgesic and Anti-inflammatory Activities
- Novel quinazolinyl acetamides were synthesized and tested for their analgesic, anti-inflammatory, and ulcerogenic index activities. One compound, in particular, showed potent analgesic and anti-inflammatory activities, with a moderate potency compared to diclofenac sodium, indicating its potential for pain and inflammation management V. Alagarsamy et al., 2015.
Synthesis and Chemical Structure
- Studies also focus on the synthesis and structural characterization of these compounds, providing foundational knowledge for further research into their applications. The synthesis processes, chemical structures, and reactions with various reagents have been detailed, contributing to the understanding of their chemical properties and potential applications in various fields V. D. Dyachenko et al., 2015.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S2/c22-16-6-9-18(10-7-16)28-14-20(25)23-17-8-5-15-3-1-11-24(19(15)13-17)30(26,27)21-4-2-12-29-21/h2,4-10,12-13H,1,3,11,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACDQAIJLZCJJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide |
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